

Quality control measures for [DAla4] Substance P (4-11) batches

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Compound of Interest

Compound Name: [DAla4] Substance P (4-11)

Cat. No.: B15141634

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Technical Support Center: [DAla4] Substance P (4-11)

This guide provides essential quality control measures, experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with [DAla4] Substance P (4-11).

Frequently Asked Questions (FAQs) - Quality & Handling

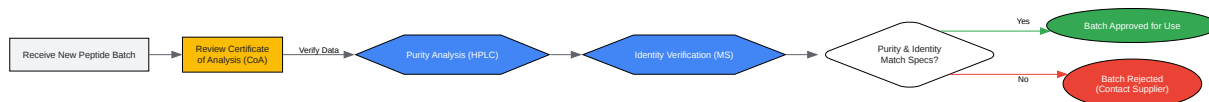
Q1: What is [DAla4] Substance P (4-11) and what is its primary mechanism of action?

[DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide belonging to the tachykinin family.^{[1][2][3]} Substance P and its analogs exert their effects by acting as agonists for neurokinin receptors (NKRs), particularly the NK1 receptor (NK1R).^{[4][5][6]} The binding of these peptides to NK1R, a G-protein coupled receptor, triggers a cascade of intracellular signaling pathways, including calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway, which are involved in neuroinflammation, pain transmission, and other physiological responses.^{[7][8][9]}

Q2: What are the critical quality control tests for a new batch of this peptide?

To ensure the identity, purity, and quantity of **[DAla4] Substance P (4-11)**, three key analytical tests are essential.

- **High-Performance Liquid Chromatography (HPLC):** This technique is used to determine the purity of the peptide by separating it from any impurities generated during synthesis, such as truncated or deletion sequences.[\[10\]](#)[\[11\]](#)
- **Mass Spectrometry (MS):** This analysis confirms the identity of the peptide by measuring its molecular weight with high precision, ensuring it matches the theoretical mass of the **[DAla4] Substance P (4-11)** sequence.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Certificate of Analysis (CoA):** The CoA is a summary document provided by the manufacturer that includes the results of all QC tests. It is crucial for batch-to-batch comparison and ensuring consistent quality.



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Figure 1. Standard quality control workflow for a new peptide batch.

Q3: What information should I look for on the Certificate of Analysis (CoA)?

A typical CoA will provide quantitative data for a specific batch. You should always verify that the results meet your experimental requirements. Below is a sample data table.

| Parameter | Specification | Result | Method |
|------------------|---|-----------|---------|
| Appearance | White to off-white powder | Conforms | Visual |
| Purity (by HPLC) | ≥95.0% | 97.2% | RP-HPLC |
| Identity (by MS) | 940.1 ± 1.0 Da | 940.0 Da | ESI-MS |
| Sequence | D-Ala-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH ₂ | Confirmed | MS/MS |
| Solubility | Soluble in Water | Conforms | Visual |

Q4: How should I properly store and handle the peptide to ensure its stability?

Improper storage is a common cause of peptide degradation and loss of activity.^[15]

- **Long-term Storage:** For maximum stability, store the lyophilized peptide at -20°C or -80°C, protected from light.
- **Stock Solutions:** Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.^[15]
- **Working Solutions:** Thaw aliquots as needed and keep them on ice during experimental use. Avoid storing peptides in solution for extended periods, even at 4°C.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for verifying the purity of **[DAIa4] Substance P (4-11)**.

- **Sample Preparation:**
 - Carefully weigh a small amount of the lyophilized peptide.

- Dissolve the peptide in an appropriate solvent (e.g., sterile water with 0.1% Trifluoroacetic Acid - TFA) to a final concentration of 1 mg/mL.
- Vortex briefly to ensure complete dissolution.
- Centrifuge the sample to pellet any insoluble material and transfer the supernatant to an HPLC vial.[\[11\]](#)
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
 - Mobile Phase A: 0.1% TFA in HPLC-grade water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20-30 minutes is a good starting point.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV absorbance at 214 nm (for the peptide backbone).[\[11\]](#)
 - Column Temperature: 30-40°C.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate purity as: (Area of the main peptide peak / Total area of all peaks) x 100%.[\[11\]](#)
For research applications, a purity of ≥95% is generally required.

Protocol 2: Identity Verification by Mass Spectrometry (MS)

This protocol describes a general procedure for confirming the molecular weight of the peptide.

- Sample Preparation:

- Prepare a dilute solution of the peptide (approx. 10-20 μM) in a solvent compatible with mass spectrometry, such as 50:50 acetonitrile/water with 0.1% formic acid. Note: Avoid TFA if possible, as it can cause ion suppression in the MS.[\[16\]](#)
- MS Analysis:
 - The method uses direct infusion into an Electrospray Ionization (ESI) mass spectrometer.
 - Acquire data in positive ion mode over a mass-to-charge (m/z) range that includes the expected ions (e.g., 300-1200 m/z). The peptide will likely produce multiply charged ions, such as $[M+H]^+$ and $[M+2H]^{2+}$.
 - The instrument software can de-convolute the resulting spectrum to determine the parent mass of the peptide.
- Data Interpretation:
 - Compare the observed molecular weight to the theoretical (calculated) molecular weight of **[DAIa4] Substance P (4-11)**, which is approximately 940.1 Da. The observed mass should be within a narrow tolerance (e.g., ± 1 Da) of the theoretical mass.

Troubleshooting Guide

Q5: My peptide is not dissolving. What can I do?

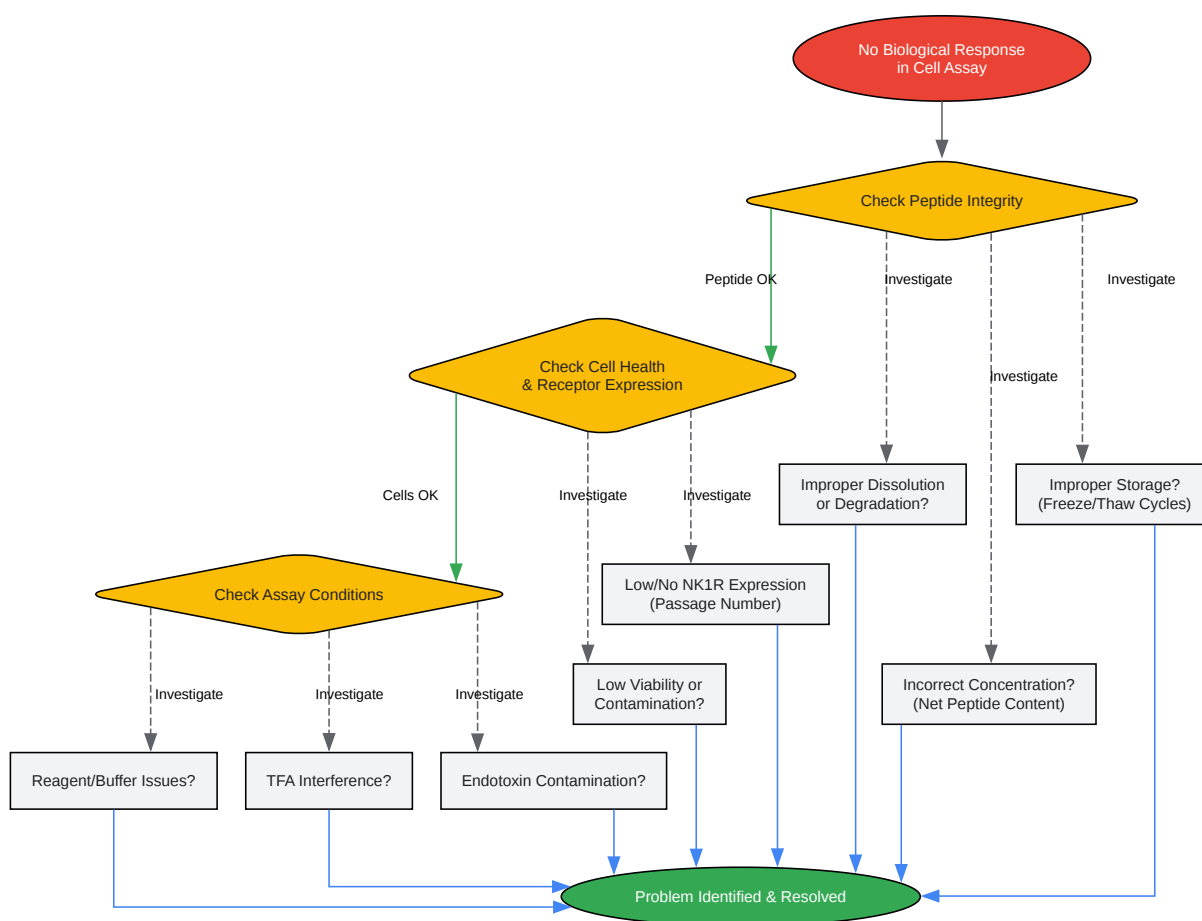
Peptide solubility can be challenging and depends on the amino acid sequence.[\[17\]](#)

- Start with Sterile Water: This is the preferred solvent.
- Add Acid or Base: If the peptide has a net positive charge (basic), adding a small amount of dilute acetic acid can help. If it has a net negative charge (acidic), dilute ammonium hydroxide may be used.
- Use Organic Solvents: For very hydrophobic peptides, dissolving in a minimal amount of DMSO or DMF before slowly adding aqueous buffer can be effective. Caution: Ensure the final concentration of the organic solvent is compatible with your downstream assay.

- Sonication: A brief sonication in a water bath can help break up aggregates and improve solubility.

Q6: I am not observing any biological activity in my cell-based assay. What are the common causes?

A lack of activity can stem from multiple issues related to the peptide, the cells, or the assay itself. Follow this troubleshooting workflow to diagnose the problem.



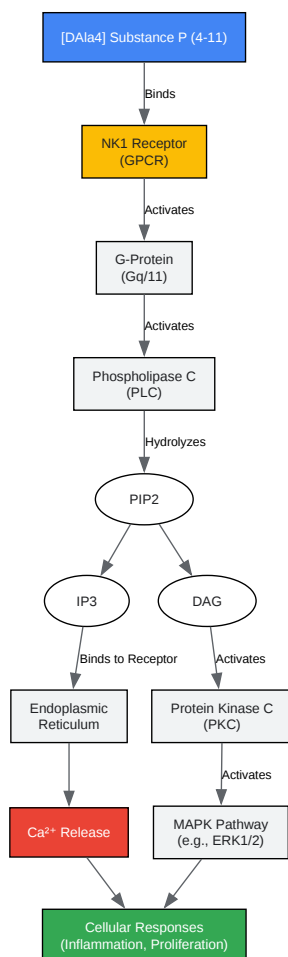
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Figure 2. Troubleshooting workflow for inactive cell-based assays.

- **Peptide Issues:** Verify the concentration calculation, as lyophilized powder contains counter-ions (like TFA) and water, so the net peptide content is not 100%.^[15] Ensure the peptide was stored correctly and not subjected to multiple freeze-thaw cycles.^[15]
- **Cellular Health:** Check cells for viability and potential contamination (e.g., mycoplasma). High cell passage numbers can lead to changes in receptor expression, affecting responsiveness.^[18]^[19]
- **Assay Conditions:** Residual TFA from peptide synthesis can interfere with cellular assays.^[15] For immunological assays, endotoxin contamination can cause non-specific effects.^[15] Confirm that all buffers and reagents are correctly prepared and within their expiration dates.

Q7: What is the signaling pathway activated by [DAla4] Substance P (4-11)?

As an agonist of the NK1 receptor, the peptide initiates a well-characterized signaling cascade.



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